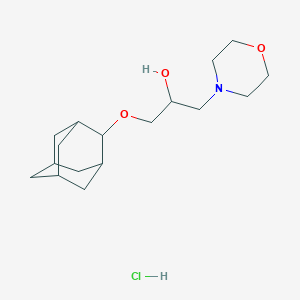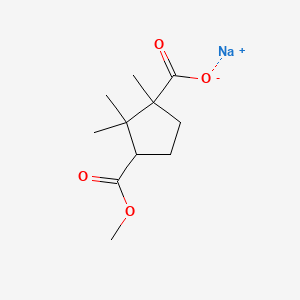
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine, commonly known as DMBA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant and has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
DMBA acts as a potent psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The increased levels of these neurotransmitters result in enhanced cognitive function, improved mood, and increased energy levels.
Biochemical and Physiological Effects:
DMBA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. It also enhances cognitive function, improves mood, and increases motivation and focus. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages as a research tool. It is a potent psychostimulant, which makes it useful for studying the effects of other drugs on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMBA also has some limitations. It is a controlled substance and requires special permits to be used in research. It is also a potent psychostimulant and may have adverse effects on researchers who handle it.
Direcciones Futuras
There are several future directions for DMBA research. One potential application is in the development of new drugs for the treatment of neurological disorders. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new psychostimulant drugs with fewer side effects than existing drugs. DMBA's mechanism of action may provide insights into the development of such drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
Conclusion:
DMBA is a potent psychostimulant that has been extensively studied for its potential applications in various fields. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBA has several advantages as a research tool, but also has some limitations. There are several future directions for DMBA research, including the development of new drugs for the treatment of neurological disorders and the development of new psychostimulant drugs with fewer side effects. Further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.
Métodos De Síntesis
DMBA can be synthesized by the condensation of 3,4-dimethoxyphenylacetone with N-methyl-4-isopropylbenzylamine using reductive amination. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
DMBA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of psychostimulants on the central nervous system and to investigate the mechanisms of action of other drugs. DMBA has also been used in medicinal chemistry research to develop new drugs for the treatment of neurological disorders such as ADHD and depression.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)19-9-6-18(7-10-19)15-22(3)13-12-17-8-11-20(23-4)21(14-17)24-5/h6-11,14,16H,12-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBRXAQMZRKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)


![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4956114.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)